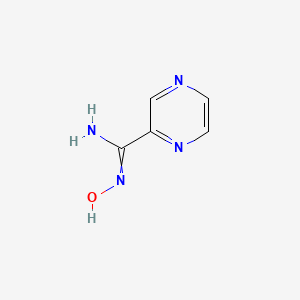

N'-hydroxypyrazine-2-carboximidamide

Description

Contextual Background of Pyrazine (B50134) Derivatives in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a significant structural motif in the field of medicinal chemistry. sigmaaldrich.comuni.lu Pyrazine derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects. uni.lu The presence of the pyrazine core in several clinically approved drugs underscores its importance in drug discovery and development. nih.govfishersci.com

The structural and electronic properties of the pyrazine ring, such as its planarity and electron-deficient nature, allow it to act as a bioisostere for other aromatic rings like benzene (B151609) or pyridine (B92270). nih.gov The nitrogen atoms in the pyrazine ring can serve as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors. nih.gov This versatility has led to the inclusion of the pyrazine scaffold in a diverse range of therapeutic agents. nih.gov For instance, pyrazinamide (B1679903) is a cornerstone drug in the treatment of tuberculosis. fishersci.com Other examples of marketed drugs containing a pyrazine moiety include the diuretic amiloride (B1667095) and the anticancer agent bortezomib. nih.gov

The continued exploration of pyrazine derivatives in medicinal chemistry aims to leverage their favorable pharmacological profiles to develop novel therapeutic agents with improved efficacy and safety.

Significance of N'-hydroxypyrazine-2-carboximidamide as a Research Scaffold

This compound, with the molecular formula C₅H₆N₄O, is a specific pyrazine derivative that holds potential as a valuable research scaffold. Its significance lies in the unique combination of its structural features: the established pyrazine core and the N'-hydroxycarboximidamide group. This latter functional group, also known as an amidoxime (B1450833), is a key reactive intermediate in the synthesis of various heterocyclic systems.

The synthesis of this compound has been reported to proceed via the reaction of pyrazine-2-carbonitrile with hydroxylamine (B1172632) hydrochloride. This accessibility makes it a readily available starting material for further chemical modifications. The N'-hydroxycarboximidamide moiety is particularly useful for constructing 1,2,4-oxadiazole (B8745197) rings, which are themselves important pharmacophores found in numerous biologically active compounds.

The presence of multiple nitrogen and oxygen atoms in this compound provides several potential coordination sites for metal ions, suggesting its utility in the development of metal-based therapeutics or as a ligand in coordination chemistry. researchgate.net Furthermore, the N-hydroxy group can influence the compound's physicochemical properties, such as its acidity and ability to form hydrogen bonds, which are critical for biological activity. While direct biological data on this compound is limited in publicly available research, its structural relationship to other bioactive pyrazine carboxamides suggests its potential as a foundational molecule for the discovery of new therapeutic agents.

Overview of Current Research Landscape Pertaining to Pyrazine-2-carboximidamide (B1619311) Structures

The pyrazine-2-carboxamide framework, of which this compound is a derivative, is an active area of research in medicinal chemistry. Scientists are exploring the synthesis and biological evaluation of a wide range of substituted pyrazine-2-carboxamide analogs for various therapeutic applications.

Recent studies have focused on modifying the pyrazine-2-carboxamide scaffold to develop novel inhibitors of enzymes implicated in disease. For example, derivatives have been investigated as inhibitors of fibroblast growth factor receptors (FGFRs), which are known to be involved in cancer progression. bldpharm.commdpi.com Other research has explored their potential as antimycobacterial agents, building upon the legacy of pyrazinamide. epa.govnih.gov These studies often involve the synthesis of libraries of compounds with different substituents on the pyrazine ring and the carboxamide nitrogen to establish structure-activity relationships (SAR). apicalscientific.com

Furthermore, pyrazine-2-carboxamide derivatives have been investigated for their antimicrobial and antifungal activities. nih.govresearchgate.net The ability to readily synthesize a variety of analogs allows researchers to fine-tune the pharmacological properties of these compounds. mdpi.comnih.gov The research landscape indicates a strong and ongoing interest in the pyrazine-2-carboxamide scaffold as a versatile platform for the design and discovery of new drugs. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxypyrazine-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H,(H2,6,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHJCRJEMIFNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51285-05-3 | |

| Record name | 51285-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Hydroxypyrazine 2 Carboximidamide

Approaches to the De Novo Synthesis of N'-hydroxypyrazine-2-carboximidamide

The primary and most direct method for the de novo synthesis of this compound involves the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. nih.gov This well-established reaction for forming amidoximes is highly efficient for this specific compound.

The synthesis commences with pyrazine-2-carbonitrile, which serves as the starting material. This nitrile is treated with hydroxylamine, typically generated in situ from hydroxylamine hydrochloride by the addition of a base, or by using an aqueous solution of hydroxylamine. nih.govnih.gov The reaction proceeds via the attack of the nucleophilic nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group.

A typical laboratory procedure involves reacting pyrazine-2-carbonitrile with hydroxylamine in an alcoholic solvent, such as ethanol, often with the addition of a base like sodium carbonate or triethylamine (B128534) to neutralize the hydrochloride salt and facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete conversion. After the reaction, the product, this compound, can be isolated and purified by crystallization. nih.govrsc.org

Table 1: De Novo Synthesis of this compound

| Starting Material | Reagent | Conditions | Product | Ref. |

|---|

Derivatization Strategies Utilizing this compound as a Precursor

The amidoxime (B1450833) moiety in this compound is rich in nucleophilic sites, making it an excellent starting point for various derivatization reactions, including acylation, chlorination, and cyclization to form new heterocyclic systems. researchgate.net

Synthesis of Acylated this compound Derivatives

The acylation of amidoximes can occur at either the amino nitrogen or the oxime oxygen. However, reaction with acylating agents like carboxylic acid chlorides and anhydrides typically leads to the formation of O-acylated derivatives as the primary products. researchgate.net

When this compound is treated with an acyl chloride or anhydride, the hydroxyl group of the amidoxime acts as the nucleophile, attacking the carbonyl carbon of the acylating agent. This reaction is usually performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the acidic byproduct (e.g., HCl). The resulting O-acyl amidoximes are important intermediates, particularly for the synthesis of 1,2,4-oxadiazoles. researchgate.net

Table 2: General Scheme for Acylation of this compound

| Reactant | Acylating Agent | Conditions | Product Type | Ref. |

|---|

Formation of N'-hydroxypyrazine-2-carbimidoyl-chlorides

This compound can be converted into the corresponding N'-hydroxypyrazine-2-carbimidoyl chloride. These imidoyl chlorides are reactive intermediates that can be used for further synthetic transformations, such as substitution reactions with various nucleophiles. nih.gov

The transformation is achieved by treating the amidoxime with a chlorinating agent. A study on pyrazine (B50134) derivatives with an amidoxime moiety successfully transformed the initial amidoxime into its corresponding imidoyl chloride. nih.gov While the specific reagent for this transformation on the pyrazine substrate is not detailed in the abstract, general methods for preparing N-hydroxyimidoyl chlorides involve the use of reagents like N-chlorosuccinimide (NCS) or chlorine gas on the parent oxime, or dehydrative chlorination of a secondary amide with phosphorus pentachloride (PCl5). rsc.org The resulting N'-hydroxypyrazine-2-carbimidoyl chloride can then be reacted with secondary amines to produce substituted oximes. nih.gov

Cyclization to Pyrazine-2-yl-1,2,4-oxadiazoles

One of the most significant applications of this compound is its use as a precursor for the synthesis of 3-(pyrazin-2-yl)-1,2,4-oxadiazoles. These heterocyclic compounds are formed through a cyclization reaction that incorporates a one-carbon component from an acylating agent. nih.govtandfonline.com

The synthesis is typically a two-step process that can often be performed in a one-pot manner. First, the this compound is O-acylated with a carboxylic acid derivative (such as an acyl chloride, anhydride, or the acid itself activated with a coupling agent). researchgate.netmdpi.com The resulting O-acyl amidoxime intermediate then undergoes a base- or heat-induced cyclodehydration to form the stable 1,2,4-oxadiazole (B8745197) ring. researchgate.net

A particularly effective method involves the reaction of amidoximes with dicarboxylic acid anhydrides in a mixture of a base (like sodium hydroxide) and a polar aprotic solvent (like DMSO). This approach allows for the synthesis of 1,2,4-oxadiazoles that bear a carboxylic acid functionality, which is a valuable handle for further modifications. mdpi.com

Table 3: Synthesis of Pyrazine-2-yl-1,2,4-oxadiazoles

| Reactant | Reagent | Intermediate | Product | Ref. |

|---|---|---|---|---|

| This compound | Carboxylic Acid Anhydride | O-Acyl Amidoxime | 5-Substituted-3-(pyrazin-2-yl)-1,2,4-oxadiazole | researchgate.netmdpi.com |

| This compound | Acyl Chloride | O-Acyl Amidoxime | 5-Substituted-3-(pyrazin-2-yl)-1,2,4-oxadiazole | researchgate.net |

Other Heterocyclic Annulations from Pyrazine-2-carboximidamide (B1619311) Scaffolds

The polynucleophilic nature of the amidoxime group allows it to be a versatile starting point for the construction of other heterocyclic systems beyond 1,2,4-oxadiazoles. mdpi.com The reaction pathway is dictated by the structure of the electrophilic partner.

For instance, while reactions with single-carbon electrophiles lead to five-membered rings, reactions with vicinal bis-electrophiles can lead to six-membered heterocycles. A notable example is the reaction of amidoximes with esters of maleic or fumaric acid. In this reaction, the amidoxime can react to form a 1,2,4-oxadiazin-5(6H)-one core. mdpi.com This transformation involves the nucleophilic attack of the amidoxime on the ester and the double bond of the reaction partner, leading to a six-membered ring. This demonstrates the potential of the pyrazine-2-carboximidamide scaffold to serve as a precursor for a wider range of fused and substituted heterocyclic systems, expanding its utility in medicinal and materials chemistry.

Advanced Structural Elucidation and Conformational Analysis of N Hydroxypyrazine 2 Carboximidamide and Its Derivatives

Spectroscopic Characterization for Configurational Assignment (e.g., Nuclear Overhauser Effect Experiments)

The configuration of the C=N double bond in N'-hydroxypyrazine-2-carboximidamide is a critical structural feature. While other spectroscopic methods provide foundational data, Nuclear Overhauser Effect (NOE) experiments offer definitive proof of the spatial arrangement of atoms. NOE is a phenomenon where the nuclear spin polarization of an atom is altered by the saturation of a nearby atom's nuclear spin, provided they are in close spatial proximity (typically within 5 Å). This effect is independent of through-bond connectivity and provides direct evidence of through-space distances between protons.

For this compound, the key to configurational assignment lies in determining the relative orientation of the hydroxyl (-OH) group and the pyrazine (B50134) ring with respect to the C=N double bond. The two possible isomers are the E and Z configurations. In the E isomer, the -OH group is on the opposite side of the pyrazine ring, while in the Z isomer, they are on the same side.

While specific NOE data for this compound is not extensively published, the structural elucidation of the closely related compound, N'-hydroxypyrimidine-2-carboximidamide, via X-ray crystallography, revealed an E configuration in the solid state. nih.gov This provides a strong basis for hypothesizing the expected NOE correlations for this compound in solution.

In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close in space. For the E-isomer of this compound, a key NOE correlation would be expected between the proton of the hydroxyl group (H-O) and the protons of the amino group (-NH2). Conversely, a lack of a significant NOE between the H-O proton and the proton on the adjacent carbon of the pyrazine ring (H3) would further support the E configuration.

| Irradiated Proton(s) | Observed NOE Proton(s) | Expected Intensity | Structural Implication |

|---|---|---|---|

| -OH | -NH₂ | Strong | Confirms proximity, supporting the E configuration where these groups are on the same side of the C-N single bond. |

| -OH | H3 (pyrazine ring) | Weak or Absent | Indicates spatial separation, consistent with the E configuration. |

| -NH₂ | H3 (pyrazine ring) | Medium | Confirms the proximity of the carboximidamide group to the pyrazine ring. |

The observation of these specific NOE signals would provide conclusive evidence for the predominance of the E configuration in solution, complementing the solid-state data from analogous compounds.

Computational Approaches to Conformation and Configuration

Computational chemistry provides a powerful complementary tool to experimental methods for the structural elucidation of molecules like this compound. Techniques such as Density Functional Theory (DFT) can be used to model the molecule, calculate the relative energies of different isomers and conformers, and predict various spectroscopic parameters.

For this compound, computational studies would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of both the E and Z isomers are optimized to find their lowest energy conformations.

Energy Calculations: The relative electronic energies of the optimized E and Z isomers are calculated. A significant energy difference in favor of one isomer would predict its thermodynamic preference.

Conformational Analysis: The rotational barrier around the C-C and C-N single bonds can be calculated to understand the flexibility of the molecule and the potential for different conformers. The planarity of the molecule, as suggested by the crystal structure of its pyrimidine (B1678525) analogue, can also be assessed. nih.gov

Prediction of Spectroscopic Data: NMR chemical shifts and coupling constants can be calculated and compared with experimental data to validate the computed structure.

Studies on the related molecule, pyrazine-2-amidoxime, have successfully combined crystallographic data with computational analysis to provide a comprehensive understanding of its structure and intermolecular interactions. rsc.org A similar approach for this compound would be highly informative.

| Parameter | E-Isomer | Z-Isomer | Interpretation |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +5.7 | The E-isomer is predicted to be significantly more stable than the Z-isomer. |

| Dihedral Angle (N8-C4-C5-N9) | ~180° | ~0° | Defines the E and Z configuration around the C=N double bond. |

| Pyrazine-Carboximidamide Dihedral Angle | ~10° | ~15° | Indicates a nearly planar arrangement between the pyrazine ring and the carboximidamide group. nih.gov |

| Calculated ¹H NMR Shift (H-O) | ~9.5 ppm | ~8.2 ppm | Predicted chemical shifts can be compared with experimental spectra to confirm the dominant isomer. |

The convergence of experimental evidence from NOE spectroscopy and theoretical predictions from computational modeling would provide an unambiguous and detailed picture of the configuration and conformational preferences of this compound.

In Vitro Biological Evaluation of N Hydroxypyrazine 2 Carboximidamide and Its Synthesized Derivatives

Other Investigational Biological Modulations

No other investigational biological activities for N'-hydroxypyrazine-2-carboximidamide were found in the provided search results.

To fulfill the request, information and data specifically mentioning this compound would be required.

Structure Activity Relationship Sar Studies of N Hydroxypyrazine 2 Carboximidamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of N'-hydroxypyrazine-2-carboximidamide derivatives can be significantly modulated by the nature and position of substituents on the pyrazine (B50134) ring and the carboximidamide functional group. Research on various pyrazine derivatives has consistently shown that even minor structural changes can lead to substantial differences in pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. mdpi.comresearchgate.net

For instance, in a series of substituted N-benzylpyrazine-2-carboxamides, the introduction of different groups on the benzyl (B1604629) moiety and the pyrazine core led to a range of antimycobacterial and antifungal activities. nih.gov A key finding was that lipophilicity, electronic effects, and steric factors of the substituents all play a role in determining the biological response. nih.gov For example, the presence of a trifluoromethyl group, a strong electron-withdrawing group, on the benzyl ring has been shown to be beneficial for the antimycobacterial activity of some pyrazine derivatives. nih.gov

In the context of anticancer activity, SAR studies on pyrazine-based compounds have revealed the importance of specific substitution patterns for targeting various cancer cell lines. The substitution on the pyrazine ring can influence the molecule's ability to interact with biological targets such as protein kinases. acs.org For example, in a study of 3-amino-pyrazine-2-carboxamide derivatives as FGFR inhibitors, modifications at the 6-position of the pyrazine ring were explored, leading to the identification of potent and selective inhibitors. nih.gov

The following table summarizes the impact of different substituents on the biological activity of selected pyrazine carboxamide derivatives, illustrating the principles of SAR.

| Compound ID | Pyrazine Ring Substituent | Amide/Amidine Substituent | Target/Activity | IC50/MIC | Reference |

| 1 | 5-tert-Butyl-6-chloro | N-(4-methoxybenzyl) | Mycobacterium tuberculosis | MIC = 6.25 µg/mL | nih.gov |

| 2 | 5-chloro | N-(3-trifluoromethylbenzyl) | Trichophyton mentagrophytes | MIC = 15.62 µmol/L | nih.gov |

| 3 | 3-[(4-methylbenzyl)amino] | Carboxamide | Mycobacterium tuberculosis H37Rv | MIC = 6 µM | nih.gov |

| 4 | 3-amino-6-methyl | N-(3,5-dihydroxyphenyl) | FGFR1-4 | Potent inhibitor | nih.gov |

| 5 | 3-[(4-(trifluoromethyl)benzyl)amino] | Carboxamide | Mycobacterium tuberculosis H37Rv | MIC = 42 µM | nih.gov |

These examples underscore the critical role of systematic substituent modification in optimizing the biological activity of pyrazine-based compounds. The electronic nature (electron-donating or electron-withdrawing), size (steric bulk), and lipophilicity of the substituents are key determinants of the resulting pharmacological profile.

Stereochemical Influence on Pharmacological Profiles

Stereochemistry plays a pivotal role in the pharmacological profiles of chiral drug molecules, as biological systems are inherently chiral. The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and efficacy at a receptor or enzyme active site. tandfonline.com For derivatives of this compound that possess stereocenters, the different enantiomers or diastereomers can exhibit distinct biological activities.

A study on oxazolo[3,4-a]pyrazine derivatives demonstrated that the stereochemistry at a specific carbon atom, introduced from a chiral amino acid starting material, governed the spatial orientation of substituents in the final compounds. This defined stereochemistry was found to be crucial for the compound's antagonist activity at the neuropeptide S receptor. A single diastereoisomer displayed the desired activity, highlighting the importance of stereochemical control in the synthesis and design of such compounds. mdpi.com This principle is directly applicable to chiral derivatives of this compound, where the specific arrangement of substituents around a chiral center could be a key factor for its interaction with a biological target.

In another example, the anti-cancer activity of certain bis-steroidal pyrazine derivatives was found to be highly dependent on the stereochemistry of hydroxyl groups. For instance, a β-OH at a specific position resulted in lower activity, whereas a mixture of α and β isomers showed a significant enhancement in activity. This illustrates that subtle changes in the 3D structure can lead to profound differences in biological outcomes.

Therefore, for any this compound derivative containing chiral centers, it is imperative to investigate the biological activities of the individual stereoisomers. The separation and pharmacological evaluation of enantiomers are essential steps in drug development to identify the eutomer (the more active enantiomer) and to understand any potential activity or toxicity associated with the distomer (the less active enantiomer).

Quantitative Structure-Activity Relationships (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors, which are numerical representations of molecular properties, to develop predictive equations. For pyrazine derivatives, QSAR has been employed to understand the key physicochemical properties that govern their activity and to predict the potency of new, unsynthesized analogs. mdpi.com

Various statistical methods are used in QSAR modeling, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). mdpi.com MLR generates a linear equation that relates the biological activity to a set of descriptors, while ANN is a more complex, non-linear method that can capture more intricate relationships. A study on the antiproliferative activity of pyrazine derivatives found that an ANN model showed a high correlation between experimental and predicted activity values, suggesting its robustness in predicting the biological potential of new compounds. mdpi.com

Key molecular descriptors that are often found to be important in QSAR models for pyrazine derivatives include:

Electronic descriptors: Such as NBO charges and dipole moments, which describe the electronic distribution within the molecule and its ability to engage in electrostatic interactions. mdpi.com

Thermodynamic descriptors: Like the heat of formation, which relates to the stability of the molecule. mdpi.com

Topological and steric descriptors: These describe the size, shape, and connectivity of the molecule, which are crucial for receptor binding.

The development of a robust QSAR model allows for virtual screening of large compound libraries, prioritizing the synthesis of candidates with the highest predicted activity and thereby accelerating the drug discovery process.

Ligand-Based and Structure-Based Design Principles

The design of novel this compound derivatives with improved pharmacological properties often relies on two complementary computational approaches: ligand-based and structure-based drug design.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach utilizes the SAR data from a set of known active ligands to build a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. This model then serves as a template to design new molecules that fit the pharmacophore and are therefore likely to be active.

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein (e.g., an enzyme or receptor) is available, often determined through X-ray crystallography or NMR spectroscopy. This approach involves docking candidate molecules into the active site of the target to predict their binding mode and affinity. For instance, the design of pyrazine-based inhibitors for the SHP2 protein was guided by optimizing the interactions of the compounds with the amino acid residues in the binding pocket, leading to the discovery of potent inhibitors. Similarly, molecular docking studies have been used to investigate the binding modes of pyrazine-carboxamide derivatives with mycobacterial enzymes, providing insights into their mechanism of action. nih.gov

Through computational screening and analysis of the binding interactions, structure-based design can guide the modification of the this compound scaffold to enhance its binding affinity and selectivity for a specific target. This rational design process helps in prioritizing synthetic efforts towards compounds with a higher probability of success.

Computational Chemistry and Molecular Modeling in Pyrazine 2 Carboximidamide Research

In Silico Lipophilicity and Conformational Analysis

The lipophilicity and three-dimensional shape (conformation) of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME). In silico tools are frequently used to predict these characteristics for pyrazine (B50134) derivatives.

Lipophilicity: Lipophilicity is commonly expressed as the logarithm of the partition coefficient (logP), which measures a compound's distribution between an oily (octanol) and a watery (aqueous) phase. A higher logP value generally indicates greater lipid solubility. For N'-hydroxypyrazine-2-carboximidamide, the predicted XlogP is -0.3, suggesting it is a relatively polar molecule. uni.lu This is a key feature for a prodrug, as its solubility profile influences its formulation and absorption. Computational methods are also used to correlate calculated lipophilicity parameters with experimentally determined values, which helps in refining predictive models for novel pyrazine analogs. nih.gov For instance, studies on pyrazine-1,3,4-oxadiazole derivatives have shown that substitutions with halogens can enhance lipophilicity, which may improve interactions with biological targets. researchgate.net

Conformational Analysis: The biological activity of a molecule is intrinsically linked to its 3D structure and its ability to adopt specific conformations that allow it to bind to a target. Conformational analysis involves identifying the stable, low-energy shapes a molecule can assume. For a related compound, N'-hydroxypyrimidine-2-carboximidamide, crystallographic studies revealed a nearly planar structure, with the molecule adopting an E configuration across its C=N double bond. nih.gov Computational techniques, such as low mode molecular dynamics, can explore the conformational space of molecules like pyrazine derivatives to identify potential intramolecular hydrogen bonds and other interactions that stabilize certain shapes. nih.govresearchgate.net This analysis is crucial for understanding how a molecule like this compound and its metabolites will present themselves to a biological target.

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. This method is instrumental in identifying potential biological targets and estimating the strength of the ligand-receptor interaction, often expressed as a binding affinity or docking score.

As this compound is a prodrug of pyrazinamide (B1679903), docking studies frequently focus on the interactions of its active form, pyrazinoic acid (POA), with its known targets in Mycobacterium tuberculosis. The primary target of pyrazinamide is the enzyme pyrazinamidase (PncA), which converts the prodrug to POA. However, the ultimate target of POA has been a subject of extensive research, with aspartate decarboxylase (PanD) being identified as a key enzyme that POA inhibits. nih.gov Docking simulations have shown that POA binds to the active site of PanD, consistent with competitive inhibition. nih.gov

Furthermore, docking studies are widely used to explore the potential of novel pyrazine derivatives against various targets. For example, pyrazine-1,2,3-triazoles, derived from pyrazinamide, have been docked against the InhA enzyme, a key target in tuberculosis treatment. nih.gov Similarly, other pyrazine-based compounds have been evaluated as potential inhibitors for targets like PIM-1 kinase in cancer and the envelope protein of SARS-CoV-2. bibliomed.orgnih.gov These simulations help rationalize structure-activity relationships (SAR) by revealing key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. nih.govbibliomed.org

Below is a table summarizing representative findings from molecular docking studies on pyrazine derivatives against various protein targets.

| Compound Class | Protein Target | Organism/Disease | Predicted Binding Affinity/Dock Score | Key Interacting Residues |

| Pyrazinoic Acid (POA) | Aspartate Decarboxylase (PanD) | Mycobacterium tuberculosis | Consistent with competitive inhibition nih.gov | Active site residues nih.gov |

| Pyrazine-1,2,3-triazoles | InhA Enzyme | Mycobacterium tuberculosis | Favorable docking scores nih.gov | N/A |

| 3-(Pyrazin-2-yl)-1H-indazole derivatives | PIM-1 Kinase | Cancer | High docking scores | Glu171, Glu121, Lys67, Asp128 bibliomed.org |

| Amiloride (B1667095) Analogs (Pyrazine-containing) | SARS-CoV-2 E protein | COVID-19 | High binding affinity nih.gov | Multiple amino acids engaged nih.gov |

| Pyrazolo-pyrimidinones | EGFR | Cancer | High binding affinity nih.gov | N/A |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of the ligand-target complex and understanding how the components behave in a more realistic, solvated environment.

MD simulations on pyrazine compounds typically run for nanoseconds or even microseconds, tracking changes in the system's structure and energy. nih.govresearchgate.net A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the complex over time compared to an initial reference structure. A stable RMSD plot suggests that the ligand remains securely bound in the active site. nih.gov

Studies involving pyrazine derivatives have utilized MD simulations to:

Confirm Complex Stability: Simulations have shown that the binding of pyrazine compounds, such as amiloride analogs to the SARS-CoV-2 E protein, can form stable complexes that alter the protein's native structure and flexibility. nih.gov

Provide Mechanistic Insights: MD simulations can help elucidate the mechanism of action. For example, simulations supported a proposed mechanism for mercapto-benzamide inhibitors of the HIV NCp7 protein, showing how the inhibitor interacts with the target's zinc finger motifs. rsc.org

These dynamic simulations provide a much deeper understanding of the binding event, validating docking predictions and offering critical information about the durability of the interaction, which is a key factor for a drug's efficacy.

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly powerful for understanding reaction mechanisms, chemical reactivity, and electronic properties that cannot be fully explained by classical mechanics-based methods like docking and MD.

In the context of pyrazine research, DFT calculations can provide profound mechanistic insights. For instance, DFT can be used to:

Elucidate Reaction Pathways: It can model the thermochemistry and energy barriers of chemical reactions, such as the dehydration of alcohols or the activation of a prodrug. rsc.orgarxiv.org Understanding the conversion of this compound or its parent drug, pyrazinamide, into its active form is a prime candidate for DFT analysis.

Analyze Electronic Properties: DFT allows for the calculation of molecular electrostatic potential (MESP) maps, which show the charge distribution within a molecule. researchgate.net This information is vital for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic attraction, which are fundamental to ligand-receptor binding.

Explain Covalent Inhibition: For inhibitors that form a covalent bond with their target, combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, often using DFT for the QM part, can calculate the reaction free energy and energy barriers, explaining why a compound may act as a reversible or irreversible inhibitor. nih.gov

By providing a subatomic level of detail, DFT calculations complement other computational methods and experimental data to build a comprehensive picture of a molecule's chemical behavior and biological action.

Virtual Screening Strategies for Novel Pyrazine-Based Chemotypes

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Given the proven therapeutic importance of the pyrazine scaffold, VS is a powerful strategy for discovering novel pyrazine-based chemotypes.

The process typically involves two main approaches:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. Large compound databases, such as the ZINC database, are computationally docked into the target's active site. bibliomed.org The resulting compounds are ranked based on their docking scores and predicted binding modes. This approach has been successfully used to identify novel pyrazine-based inhibitors for targets like PIM-1 kinase and M. tuberculosis Pks13-TE. bibliomed.orgresearchgate.netrsc.org

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method uses the structure of known active ligands to find other compounds with similar properties. This can involve searching for molecules with similar shapes, pharmacophores (the essential 3D arrangement of functional groups), or topological descriptors. nih.govpreprints.org Pharmacophore models derived from known active pyrazine compounds can be used to filter vast libraries, identifying new molecules that possess the critical features required for biological activity. thebioscan.com

Virtual screening campaigns have successfully identified novel scaffolds for antituberculosis agents and other diseases, demonstrating the power of these in silico strategies to expand beyond known chemotypes and accelerate the discovery of new drug candidates. nih.govnih.gov

Future Directions and Emerging Research Avenues for N Hydroxypyrazine 2 Carboximidamide

Development of Next-Generation Pyrazine-Based Bioactive Agents

The quest for more potent and selective therapeutic agents has spurred the development of innovative pyrazine-based compounds. A key strategy involves molecular hybridization, where the pyrazine (B50134) core is combined with other pharmacologically active moieties to enhance efficacy, improve physicochemical properties, and overcome limitations of existing drugs. nih.govnih.gov

One promising approach is the hybridization of pyrazines with natural products. For instance, ligustrazine, a naturally occurring pyrazine, has been combined with resveratrol (B1683913) and piperlongumine. These hybrid molecules have demonstrated improved water solubility and potent anticancer activity against various cell lines, including colorectal cancer (HCT116) and glioblastoma (U87MG). nih.gov Similarly, pyrazine-linked resveratrol analogs have shown inhibitory effects on breast cancer cells (MCF-7) exceeding that of resveratrol itself. nih.govmdpi.com

Another fruitful avenue is the synthesis of novel pyrazine-containing heterocyclic systems. Researchers have developed 3-amino-pyrazine-2-carboxamide derivatives that act as pan-inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a key target in cancer therapy. nih.govacs.org Furthermore, pyrazine-thiazolidinone hybrids have been synthesized and shown to be effective against dormant Mycobacterium tuberculosis, addressing a major challenge in tuberculosis treatment. nih.gov In the realm of antiviral research, pyrazine-triazole conjugates have emerged as potential agents against SARS-CoV-2, the virus responsible for COVID-19. nih.gov

These efforts highlight a clear trend towards creating more complex and targeted pyrazine derivatives. The structure-activity relationship (SAR) studies accompanying these developments are crucial for refining molecular designs and optimizing therapeutic potential. doaj.orgacs.org

Table 1: Bioactivity of Selected Next-Generation Pyrazine Derivatives

| Compound Class | Specific Derivative Example | Target/Application | Reported Bioactivity (IC₅₀/MIC) | Reference(s) |

| Piperlongumine-Ligustrazine Hybrids | Compound 43 | Anticancer (HCT116, U87MG, A549, K562 cell lines) | IC₅₀: 0.25 - 8.73 µM | nih.gov |

| Resveratrol-Pyrazine Hybrids | Compound 67 | Anticancer (MCF-7 cell line) | IC₅₀: 70.9 µM | nih.gov |

| 3-Amino-pyrazine-2-carboxamide Derivatives | Compound 18i | FGFR Inhibitor (Anticancer) | Potent pan-FGFR inhibitor | nih.govacs.org |

| Pyrazine-Thiazolidinone Hybrids | - | Anti-tuberculosis (dormant MTB) | IC₅₀: 0.3 - 1 µg/ml | nih.gov |

| Pyrazine-Triazole Conjugates | Compound 5e | Antiviral (SARS-CoV-2) | IC₅₀: 0.477 mM | nih.gov |

| 3-Benzylaminopyrazine-2-carboxamides | Compound 8 | Anti-tuberculosis (M. tuberculosis H37Rv) | MIC: 6 µM | mdpi.com |

Exploration of Novel Biological Targets for Therapeutic Intervention

The versatility of the pyrazine scaffold allows it to interact with a wide array of biological targets, opening up new therapeutic possibilities beyond its traditional applications. nih.govnih.gov While pyrazinamide's role in targeting mycobacterial systems is well-established, research on N'-hydroxypyrazine-2-carboximidamide and its analogs is uncovering novel targets for various diseases.

A significant area of exploration is in oncology. The Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers, have emerged as a key target for pyrazine-based inhibitors. nih.govyoutube.com The development of pyrrolo[2,3-b]pyrazines and 3-amino-pyrazine-2-carboxamide derivatives as potent FGFR inhibitors represents a major step forward in targeting these oncogenic drivers. nih.govacs.orgnih.gov Other cancer-related targets being investigated include the SHP2 protein tyrosine phosphatase and Topoisomerase II, for which novel pyrazine inhibitors are being designed. mdpi.comresearchgate.net

In the field of infectious diseases, RNA-dependent RNA polymerase (RdRp) has been identified as a crucial target for antiviral therapies, particularly for RNA viruses like SARS-CoV-2. mdpi.comnih.gov The design of pyrazine-based RdRp inhibitors, inspired by molecules like Favipiravir (B1662787), is an active area of research. mdpi.comnih.gov For bacterial infections, particularly tuberculosis, pantothenate synthetase in Mycobacterium tuberculosis has been suggested as a potential target for novel pyrazine-based agents. nih.gov

Furthermore, pyrazine derivatives are being explored for their potential in treating neurological conditions. For example, oxazolo[3,4-a]pyrazine derivatives have been identified as potent antagonists of the Neuropeptide S Receptor (NPSR), which is implicated in anxiety and other stress-related disorders. acs.org

Table 2: Emerging Biological Targets for Pyrazine Derivatives

| Biological Target | Therapeutic Area | Class of Pyrazine Derivative | Reference(s) |

| Fibroblast Growth Factor Receptors (FGFRs) | Cancer | Pyrrolo[2,3-b]pyrazines, 3-Amino-pyrazine-2-carboxamides | nih.govacs.orgnih.gov |

| RNA-dependent RNA polymerase (RdRp) | Viral Infections (e.g., COVID-19) | Pyrazine-triazole conjugates | mdpi.comnih.gov |

| SHP2 Protein Tyrosine Phosphatase | Cancer | Pyrazine amine compounds | mdpi.comresearchgate.net |

| Pantothenate Synthetase | Tuberculosis | Pyrazine-hydrazone hybrids | nih.gov |

| Neuropeptide S Receptor (NPSR) | Neurological Disorders | Oxazolo[3,4-a]pyrazines | acs.org |

| L,D-Transpeptidase-2 | Bacterial Infections | Pyrazine sulfonamides | jetir.org |

| TrkA | Cancer, Pain, Inflammation | Pyrazine-based inhibitors | rsc.org |

Advanced Computational Methodologies in Drug Discovery for Pyrazine Derivatives

The design and development of novel pyrazine derivatives like this compound are increasingly reliant on advanced computational methodologies. These in silico tools accelerate the drug discovery process, reduce costs, and provide deep insights into molecular interactions, guiding the synthesis of more effective and selective compounds. nih.gov

Molecular docking is a widely used technique to predict the binding orientation and affinity of pyrazine derivatives to their biological targets. jetir.orgresearchgate.net It has been instrumental in rationalizing the structure-activity relationships of FGFR inhibitors, anti-tuberculosis agents, and NPSR antagonists, helping to refine their chemical structures for improved potency. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another cornerstone of computational drug design for pyrazine derivatives. nih.gov By building mathematical models that correlate the chemical structure of compounds with their biological activity, QSAR can predict the potency of newly designed molecules before they are synthesized. nih.govnih.gov This approach has been successfully applied to pyrazine-based inhibitors of various enzymes, including those relevant to cancer and infectious diseases.

In addition to predicting efficacy, computational methods are also used to forecast the pharmacokinetic properties of new compounds. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling helps to identify candidates with drug-like properties early in the discovery pipeline, minimizing late-stage failures. doaj.orgnih.govnih.gov These computational approaches, often used in concert, form a powerful toolkit for the rational design of the next generation of pyrazine-based drugs.

Collaborative Research Initiatives in Pyrazine Chemical Biology

The multifaceted nature of modern drug discovery, from initial design and synthesis to biological evaluation and clinical development, necessitates a highly collaborative approach. Research on pyrazine derivatives is a prime example of this synergy, often involving partnerships between academic institutions, research foundations, and pharmaceutical companies.

The published literature on pyrazine chemical biology frequently showcases collaborations between different research groups and even across international borders. nih.govnih.govnih.gov These partnerships bring together diverse expertise in synthetic chemistry, pharmacology, molecular biology, and computational science. For example, the development of novel anti-tuberculosis agents involved collaboration between medicinal chemists and microbiologists to synthesize and test new compounds. nih.gov Similarly, the creation of antiviral pyrazine conjugates was the result of joint efforts that included synthesis, biological screening, and computational modeling. nih.gov

These collaborative initiatives are crucial for tackling complex diseases and accelerating the translation of basic research from the laboratory to the clinic. The shared goal is to leverage the unique chemical properties of the pyrazine scaffold to develop new medicines that can address unmet medical needs. The future development of this compound and its analogs will undoubtedly be driven by such cooperative efforts, integrating cutting-edge science from multiple disciplines to unlock their full therapeutic potential.

Q & A

Q. Q1. What are the recommended synthetic methodologies for preparing N'-hydroxypyrazine-2-carboximidamide, and how do reaction conditions influence yield and purity?

Methodology:

- Nucleophilic Substitution: React pyrazine-2-carbonitrile derivatives with hydroxylamine under controlled pH (e.g., aqueous ethanol, pH 9–10) to form the carboximidamide group .

- Coupling Reactions: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link hydroxylamine to activated pyrazine intermediates, optimizing temperature (20–40°C) and solvent polarity (DMF or THF) to minimize side reactions .

- Yield Optimization: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to achieve >95% purity .

Q. Q2. How can the structural integrity of this compound be validated post-synthesis?

Methodology:

- Crystallography: Single-crystal X-ray diffraction (employ SHELX software for refinement) confirms bond angles and stereochemistry .

- Spectroscopy:

- ¹H/¹³C NMR: Verify proton environments (e.g., NH and OH peaks at δ 8.5–10.5 ppm in DMSO-d₆) and carbon backbone .

- FT-IR: Identify characteristic bands (e.g., N–H stretch at ~3350 cm⁻¹, C=N at ~1650 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ (theoretical m/z: 153.06 for C₅H₆N₄O) .

Q. Q3. What solubility and stability parameters are critical for handling this compound in aqueous and organic media?

Q. Q4. How do tautomeric forms of this compound influence its reactivity in metal coordination chemistry?

Methodology:

- Tautomer Analysis: Use DFT calculations (e.g., Gaussian 16) to compare energies of hydroxypyrazine (enol) vs. pyrazine-oxime (keto) forms. The enol form predominates in polar solvents, enhancing chelation with transition metals (e.g., Ru²⁺, Mn²⁺) .

- Coordination Studies: Synthesize Ru(II) complexes and characterize via cyclic voltammetry (redox shifts at –0.2 V to +0.5 V vs. Ag/AgCl) and UV-Vis (d-d transitions at 450–600 nm) .

Q. Q5. What mechanistic pathways explain conflicting bioactivity data for this compound in antimicrobial vs. anticancer assays?

Methodology:

- Enzyme Inhibition Assays: Test against bacterial dihydrofolate reductase (DHFR) and human topoisomerase II. IC₅₀ discrepancies arise from differential binding to conserved vs. variable active-site residues .

- ROS Generation: Quantitate reactive oxygen species (e.g., H₂DCFDA assay) in cancer cells. Pro-oxidant activity correlates with cytotoxicity (EC₅₀: 15–25 µM) but not antimicrobial effects .

Q. Q6. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

Methodology:

- Docking Simulations: Use AutoDock Vina to screen derivatives against kinase targets (e.g., EGFR, CDK2). Prioritize substituents (e.g., –CF₃, –OCH₃) that improve binding ΔG (< –8 kcal/mol) .

- ADMET Prediction: SwissADME predicts logP (<3) and BBB permeability to optimize pharmacokinetics .

Q. Q7. What experimental strategies resolve discrepancies in reported crystallographic data for this compound polymorphs?

Methodology:

- Powder XRD: Compare experimental patterns (e.g., 2θ = 15.3°, 22.7°) with Cambridge Structural Database entries (CCDC-1990392) .

- Thermal Analysis: DSC/TGA identifies metastable forms (melting endotherms at 145–150°C vs. 160°C for stable polymorph) .

Q. Q8. What are the limitations of current catalytic systems for large-scale synthesis of this compound analogs?

Critical Analysis:

- Catalyst Deactivation: Pd/C catalysts suffer from sulfur poisoning in thioamide derivatives; switch to Ni-based systems for improved turnover .

- Scale-Up Challenges: Batch reactors yield <60% conversion due to poor mixing; adopt flow chemistry with microreactors for enhanced mass transfer .

Methodological Best Practices

- Contradiction Resolution: Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) .

- Data Reproducibility: Deposit raw spectral and crystallographic data in public repositories (e.g., PubChem, CCDC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.